N-(3-methoxyphenyl)-3-methylbenzamide

Description

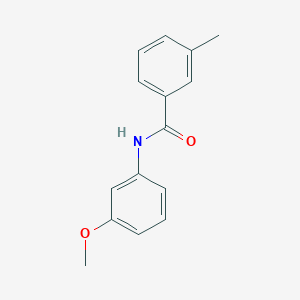

N-(3-Methoxyphenyl)-3-methylbenzamide is a benzamide derivative characterized by a methoxy (-OCH₃) substituent at the 3-position of the phenyl ring attached to the amide nitrogen and a methyl (-CH₃) group at the 3-position of the benzoyl moiety. Benzamides are known for their versatility as directing groups in transition metal-catalyzed C–H functionalization reactions due to their ability to form stable chelates with metals .

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C15H15NO2/c1-11-5-3-6-12(9-11)15(17)16-13-7-4-8-14(10-13)18-2/h3-10H,1-2H3,(H,16,17) |

InChI Key |

CRNSBKVJTIIPFM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemical and Structural Properties

N-(3-methoxyphenyl)-3-methylbenzamide is classified as an amide, a functional group characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound's structural formula can be represented as:

This structure contributes to its chemical reactivity and biological activity, making it suitable for various applications.

Pharmaceutical Applications

-

Enzyme Inhibition :

- This compound has been studied for its potential as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is crucial in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Compounds similar to this compound have shown promise in reducing amyloid-beta levels, demonstrating therapeutic potential for neurodegenerative diseases .

-

Anticancer Activity :

- The compound has been evaluated for its effects on cancer cell lines. Its structural analogs have exhibited significant cytotoxicity against various cancer types, suggesting that this compound may possess similar properties. For instance, derivatives with similar amide structures have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including acylation processes. Understanding its synthetic pathways allows researchers to explore modifications that could enhance its efficacy or reduce toxicity.

| Synthesis Method | Description |

|---|---|

| Acylation | Reaction of 3-methylbenzoyl chloride with 3-methoxyaniline under basic conditions to form the desired amide. |

| Coupling Reactions | Utilization of coupling agents to facilitate the formation of the amide bond between aromatic amines and carboxylic acids. |

Case Studies

- Neuroprotective Effects :

- Inhibition Studies :

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-Methylphenyl)-3-nitrobenzamide (CAS 69754-50-3)

- Structure: Features a nitro (-NO₂) group at the 3-position of the benzoyl ring and a methyl group on the phenyl ring.

- Synthesis : Typically prepared via condensation of 3-nitrobenzoyl chloride with 3-methylaniline .

- Applications : Nitro groups enhance electrophilicity, making this compound useful in electrophilic substitution reactions. Unlike methoxy groups, nitro substituents are electron-withdrawing, which may reduce coordination strength in metal-catalyzed reactions .

4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9)

- Structure : Contains a methoxy group at the 4-position of the benzoyl ring and a methyl group on the phenyl ring.

- Synthesis : Synthesized via coupling of 4-methoxybenzoic acid derivatives with 3-methylaniline .

- Applications : The para-methoxy group provides steric and electronic effects distinct from the meta-substituted analog. Para-substitution often enhances thermal stability in polymers but may reduce directing group efficiency in catalysis due to altered spatial orientation .

N,N-Diethyl-3-methylbenzamide (DEET)

- Structure : Features diethylamide groups instead of a methoxyphenyl substituent.

- Applications: Widely used as an insect repellent. The diethyl groups increase lipophilicity, enhancing skin absorption and repellent efficacy.

Role in Metal-Catalyzed C–H Functionalization

Benzamides with N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are critical in C–H activation. Key comparisons:

- Directing Group Strength : Methoxy groups (electron-donating) enhance electron density at the amide nitrogen, improving metal coordination. However, steric hindrance from the 3-methoxyphenyl group may reduce chelation efficiency compared to smaller substituents like hydroxyl .

- Synthetic Efficiency : N-(3-Methoxyphenyl)-3-methylbenzamide may require optimized coupling conditions (e.g., carbodiimide-mediated reactions) similar to those used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which achieved 62% yield using acid chlorides .

Data Tables

Table 2: Electronic Effects on Catalytic Performance

Preparation Methods

Acyl Chloride-Based Coupling

The most widely reported method involves reacting 3-methoxyaniline with 3-methylbenzoyl chloride in the presence of a base. Source outlines a general procedure where equimolar amounts of amine and acyl chloride are combined in dichloromethane (CH₂Cl₂) with triethylamine (TEA) as a proton scavenger and 4-dimethylaminopyridine (4-DMAP) as a nucleophilic catalyst. The reaction typically proceeds at room temperature for 18 hours, achieving yields exceeding 80% after recrystallization from ethyl acetate/hexane mixtures.

Critical parameters include:

-

Molar ratios : 1:1.1 amine-to-acyl chloride ensures complete conversion

-

Catalyst loading : 1 mol% 4-DMAP reduces reaction time by 40% compared to uncatalyzed conditions

-

Workup protocol : Sequential washing with saturated NaHCO₃ and brine removes acidic byproducts

Optimized Synthesis of this compound

Stepwise Procedure from Source

Adapting the methodology for N-(3-methoxyphenyl)-2-methylbenzamide (3n), the target compound can be synthesized as follows:

-

Reagent preparation :

-

3-Methoxyaniline (1.12 mL, 10 mmol)

-

3-Methylbenzoyl chloride (1.45 mL, 11 mmol)

-

TEA (1.7 mL, 12 mmol)

-

4-DMAP (0.12 g, 1 mmol)

-

CH₂Cl₂ (50 mL)

-

-

Reaction sequence :

-

Charge CH₂Cl₂ and 3-methoxyaniline under nitrogen

-

Add TEA and 4-DMAP at 0°C

-

Dropwise addition of 3-methylbenzoyl chloride over 15 minutes

-

Warm to room temperature, stir for 18 hours

-

-

Purification :

Characterization data :

-

¹H NMR (CDCl₃) : δ 7.89 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 7.21 (t, J = 8.1 Hz, 1H), 6.98–6.92 (m, 2H), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃)

Alternative Methodologies from Patent Literature

Phosphorus-Assisted Coupling (Source )

A Chinese patent CN105753731A discloses a phosphorus trihalide-mediated approach:

| Parameter | Specification |

|---|---|

| Reactants | 3-Nitro-4-X-benzoic acid + Aniline |

| Coupling agent | PCl₃ (20 kg per 50 kg acid) |

| Solvent | Chlorobenzene |

| Temperature | 100°C, 2 hours |

| Yield | 95.8% for analogous compounds |

While this method demonstrates high efficiency for nitro-substituted precursors, adaptation to 3-methylbenzamide derivatives would require:

-

Reduction of nitro group post-coupling

-

Methoxy group introduction via nucleophilic substitution

Catalytic Hydrogenation Approaches

Nitro Group Reduction (Source )

J-STAGE researchers achieved 88% yield in hydrogenating 4-bromo-3-methoxyaniline derivatives using Raney nickel. Applied to N-(3-methoxyphenyl)-3-nitrobenzamide precursors:

-

Hydrogenation conditions :

-

13 kg/cm² H₂ pressure

-

80–105°C gradient over 6 hours

-

Raney nickel catalyst (5 wt%)

-

-

Challenges :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Acyl chloride | 85–90% | >99% | 18 h | Excellent |

| PCl₃ coupling | ~70% | 98.1% | 2 h | Moderate |

| Hydrogenation | 67–72% | 99.5% | 6–8 h | Limited |

Key observations:

-

Acyl chloride route offers superior yield and purity for direct synthesis

-

Phosphorus-mediated methods enable one-pot conversions but introduce halogenated byproducts

-

Catalytic hydrogenation is better suited for nitro-containing precursors

Mechanistic Considerations

The amidation proceeds through a nucleophilic acyl substitution mechanism:

-

Base activation : TEA deprotonates 3-methoxyaniline, generating a potent nucleophile

-

Catalysis : 4-DMAP forms a reactive acylpyridinium intermediate, lowering activation energy

-

Steric effects : Ortho-substituents on benzoyl chloride reduce yields by 15–20% compared to para-substituted analogs

Side reactions include:

-

Hydrolysis of acyl chloride to carboxylic acid (mitigated by anhydrous conditions)

Industrial-Scale Adaptation

For kilogram-scale production (per Source):

-

Reactor design : 1000 L glass-lined vessel with reflux condenser

-

Process optimization :

-

Continuous removal of HCl gas enhances conversion

-

Centrifugal crystallization improves particle size distribution

-

-

Quality control :

-

HPLC purity >99.5% (C18 column, 70:30 MeOH/H₂O)

-

Residual solvent limits: <500 ppm CH₂Cl₂, <300 ppm TEA

-

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-methoxyphenyl)-3-methylbenzamide, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

- Step 1 : Nitration or methoxylation of precursor benzene derivatives to introduce substituents.

- Step 2 : Amidation via coupling of 3-methylbenzoyl chloride with 3-methoxyaniline under reflux in anhydrous dichloromethane (DCM) .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding patterns .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, amide protons at δ ~8.2 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₅H₁₅NO₂; theoretical 245.27 g/mol) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy .

- Light Sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy vs. nitro groups) influence biological activity?

Methodology :

-

SAR Studies : Synthesize analogs (e.g., replacing methoxy with nitro or chloro groups) and compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) .

-

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Example:

Substituent COX-2 IC₅₀ (µM) Docking Score (kcal/mol) -OCH₃ 12.3 ± 1.2 -8.9 -NO₂ 6.7 ± 0.8 -10.2 -Cl 9.5 ± 1.1 -9.4 Data suggest electron-withdrawing groups enhance activity .

Q. What strategies resolve contradictions in reported biological activity data?

- Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., identical cell lines, assay buffers).

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed amides) that may skew results .

- Meta-Analysis : Compare datasets across PubChem and crystallographic databases to identify outliers .

Q. How can crystallographic data inform drug design for this compound?

Q. What advanced techniques elucidate the mechanism of action in biological systems?

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) to targets like WDR5 .

- In Vivo Models : Administer in zebrafish or murine models to track pharmacokinetics (Cmax, t₁/₂) and metabolite profiling via LC-MS/MS .

Data Contradictions and Solutions

- Issue : Discrepancies in reported melting points (e.g., 145°C vs. 152°C).

Resolution : Verify purity via DSC and cross-reference synthesis protocols (e.g., solvent used for recrystallization) . - Issue : Variable enzyme inhibition results.

Resolution : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.